molecular formula C14H19NO4 B1600398 (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid CAS No. 245323-45-9

(S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid

Cat. No. B1600398
CAS RN: 245323-45-9
M. Wt: 265.3 g/mol
InChI Key: RKKWOAKMXYWOIM-LBPRGKRZSA-N
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Description

The compound is a derivative of an amino acid or a peptide, with a benzyloxy carbonyl group and a methylpentanoic acid group. The (S)- prefix indicates that it is the left-handed isomer of this compound .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an amino acid with a benzyloxy carbonyl group, followed by the addition of a methylpentanoic acid group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its constituent groups. The benzyloxy carbonyl group would likely form a ring structure with the amino group, while the methylpentanoic acid group would likely be a linear chain attached to the ring .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions, depending on the conditions. For example, the carbonyl group could react with a nucleophile to form a new bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of a carbonyl group could make it polar, and the presence of a benzyloxy group could make it aromatic .

Scientific Research Applications

Comprehensive Analysis of CBZ-L-BETA-HOMOVALINE Applications

(S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid: , commonly referred to as CBZ-L-BETA-HOMOVALINE, is a compound with several scientific research applications. Below is a detailed analysis of six unique applications, each presented in a separate section.

Synthesis of Peptide Derivatives

CBZ-L-BETA-HOMOVALINE is often used in the synthesis of peptide derivatives. Its structure allows for the protection of amino groups during the peptide coupling reactions. This is crucial for the synthesis of peptides with specific sequences without unwanted side reactions.

Pharmaceutical Research

In pharmaceutical research, CBZ-L-BETA-HOMOVALINE serves as a building block for the development of new drugs. Its benzyloxy carbonyl group is particularly useful in the creation of prodrugs, which are designed to improve bioavailability and reduce potential side effects.

Enzyme Inhibition Studies

Researchers utilize CBZ-L-BETA-HOMOVALINE to study enzyme inhibition. The compound can act as an inhibitor or a substrate analogue for enzymes involved in amino acid metabolism, providing insights into enzyme function and regulation.

Material Science

In material science, this compound is used to modify the surface properties of polymers. By attaching CBZ-L-BETA-HOMOVALINE to polymer chains, scientists can alter the hydrophobicity, which has implications for drug delivery systems and biocompatible materials.

Environmental Science

CBZ-L-BETA-HOMOVALINE has applications in environmental science, particularly in the study of microalgae’s response to pollutants. For example, it’s used to investigate the protective effects and removal efficiency of microalgae like Chlorella vulgaris when exposed to contaminants such as carbamazepine .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it is a drug, it could have side effects or toxicities .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential uses. It could also involve studying its interactions with other molecules and its effects on biological systems .

properties

IUPAC Name

(3S)-4-methyl-3-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-10(2)12(8-13(16)17)15-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKWOAKMXYWOIM-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80447772
Record name CBZ-L-BETA-HOMOVALINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid

CAS RN

245323-45-9
Record name CBZ-L-BETA-HOMOVALINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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